2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide

Medicinal chemistry Fragment-based drug discovery Pyrrolidinone scaffold design

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide is a C3-substituted 5-oxopyrrolidine building block, structurally distinct from N1-substituted piracetam analogs. The free N1 lactam enables chemoselective elaboration without disturbing the C3 pharmacophore—a synthetic handle absent in N1-blocked pyrrolidinones. With 3 H-bond acceptors and higher TPSA, this fragment provides a unique binding vector for acetyl-lysine mimetic targets. Supplied at ≥95% purity for fragment-based screening, targeted library synthesis, and physicochemical profiling. Ideal for lead optimization in CNS and peripheral drug discovery programs.

Molecular Formula C8H14N2O3
Molecular Weight 186.211
CAS No. 1396810-35-7
Cat. No. B2715134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide
CAS1396810-35-7
Molecular FormulaC8H14N2O3
Molecular Weight186.211
Structural Identifiers
SMILESCCOCC(=O)NC1CC(=O)NC1
InChIInChI=1S/C8H14N2O3/c1-2-13-5-8(12)10-6-3-7(11)9-4-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12)
InChIKeyMNEBORNDTOTAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide (CAS 1396810-35-7): Structural and Procurement Baseline


2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide (CAS 1396810-35-7) is a synthetic small-molecule heterocyclic acetamide with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . The compound comprises a 5-oxopyrrolidine (γ-lactam) core substituted at the 3-position with an acetamide moiety bearing an ethoxy group, a structural arrangement that distinguishes it from the more extensively studied 2-oxopyrrolidine-1-acetamide class exemplified by piracetam [1]. Commercially, this compound is supplied as a research-grade chemical building block with reported purity specifications of ≥95% .

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide: Why In-Class Analogs Cannot Be Substituted


The 5-oxopyrrolidin-3-yl acetamide scaffold is structurally distinct from the more common 2-oxopyrrolidin-1-yl acetamide class, with the acetamide attachment occurring at the C3 ring position rather than the N1 position . This positional isomerism fundamentally alters hydrogen-bonding geometry and steric presentation of the ethoxyacetamide side chain, rendering this compound non-interchangeable with piracetam (CAS 7491-74-9) or other N1-substituted 2-oxopyrrolidine derivatives in synthetic pathways and structure-activity contexts [1]. The 3-amino-5-oxopyrrolidine core provides a unique vector for fragment elaboration that is inaccessible via N1-substituted pyrrolidinones, creating a distinct chemical space that cannot be approximated by generic substitution [2].

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide: Quantitative Differentiation Evidence vs. Piracetam-Class Analogs


2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide: Structural Differentiation via C3 vs. N1 Acetamide Substitution

The target compound bears the acetamide substituent at the pyrrolidine ring C3 position, whereas the classical nootropic piracetam (CAS 7491-74-9) and its derivatives feature acetamide substitution exclusively at the ring N1 position . This positional isomerism results in fundamentally different hydrogen-bond donor/acceptor orientation and scaffold geometry, as demonstrated in crystallographic studies of structurally related 5-oxopyrrolidin-3-yl acetamide fragments binding to bromodomain targets [1].

Medicinal chemistry Fragment-based drug discovery Pyrrolidinone scaffold design

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide: Hydrogen Bond Donor/Acceptor Profile Differentiated from N1-Substituted Analogs

Computed molecular descriptors reveal a distinct hydrogen-bonding profile for 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide relative to piracetam and related N1-substituted 2-oxopyrrolidine acetamides. The target compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors, whereas piracetam contains 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. This additional H-bond acceptor site arises from the ethoxy oxygen, which provides an extra interaction point for target engagement.

Physicochemical profiling Drug-likeness assessment Ligand efficiency metrics

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide: Ethoxy Group Differentiates Physicochemical Properties from Unsubstituted C3-Acetamide Analogs

The ethoxy substitution on the acetamide side chain distinguishes this compound from simpler C3-acetamido-5-oxopyrrolidine derivatives such as N-(5-oxopyrrolidin-3-yl)acetamide (hypothetical baseline). The ethoxy group adds 44.05 Da to the molecular mass and introduces a rotatable bond with an ether oxygen capable of participating in additional intermolecular interactions . In structurally related bromodomain-binding fragments, analogous N-methylpyrrolidinone derivatives with C3-acetate substitution demonstrated binding affinities in the micromolar range, validating the C3-substituted 5-oxopyrrolidine scaffold as a viable fragment starting point [1].

Lipophilicity modulation ADME property optimization Fragment growing strategies

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide: Synthetic Utility as a C3-Functionalized Pyrrolidinone Building Block

The compound serves as a versatile intermediate for synthesizing more complex 5-oxopyrrolidin-3-yl derivatives. The unsubstituted N1 position permits selective N-functionalization (alkylation, arylation, acylation) independently of the C3-ethoxyacetamide moiety, enabling divergent synthetic strategies . This contrasts with piracetam-class compounds (N1-substituted 2-oxopyrrolidines), where the acetamide occupies the N1 position, limiting further N-functionalization options without acetamide cleavage. Crystallographic studies confirm that 5-oxopyrrolidin-3-yl scaffolds, when elaborated with appropriate substituents, can engage biological targets with defined binding modes, as exemplified by methyl [(3R)-1-methyl-5-oxopyrrolidin-3-yl]acetate binding to BRD4 bromodomain 1 with a resolution of 1.30 Å [1].

Organic synthesis Heterocyclic building blocks Fragment library construction

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide: High-Confidence Research and Procurement Application Scenarios


Fragment-Based Drug Discovery: C3-Pyrrolidinone Scaffold Library Component

Procure 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide as a low-molecular-weight (186.21 g/mol) fragment for inclusion in focused pyrrolidinone-based screening libraries. The compound offers a C3-substituted 5-oxopyrrolidine core distinct from N1-substituted piracetam analogs, providing a unique binding vector for bromodomain and other acetyl-lysine mimetic targets [1]. The unsubstituted N1 lactam position allows subsequent elaboration without disturbing the C3 pharmacophore, while the ethoxy group offers a modifiable lipophilic contact point validated by crystallographic fragment binding studies of structurally related C3-substituted pyrrolidinones [1].

Synthetic Methodology Development: Orthogonal Functionalization of Bifunctional Pyrrolidinone Building Blocks

Use 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide as a model substrate for developing selective N1-functionalization protocols (alkylation, arylation, sulfonylation) in the presence of a C3-amide moiety. The compound's orthogonal functional group architecture (free N1 lactam + C3-ethoxyacetamide) provides an ideal test system for evaluating reaction chemoselectivity, a feature not available with N1-blocked pyrrolidinones such as piracetam . This application is particularly relevant for medicinal chemistry groups establishing parallel synthesis workflows for C3-substituted pyrrolidinone analog generation.

Structure-Property Relationship Studies: Ethoxy Group Contribution to Solubility and Permeability

Employ 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide in systematic physicochemical profiling experiments comparing C3-ethoxyacetamide derivatives with unsubstituted C3-acetamide and N1-acetamide analogs. The compound's 3 hydrogen bond acceptors (versus 2 for piracetam) and increased topological polar surface area provide a measurable basis for assessing how incremental polarity affects aqueous solubility and passive membrane permeability in pyrrolidinone-containing small molecules . Such data inform lead optimization decisions in central nervous system and peripheral drug discovery programs.

Quote Request

Request a Quote for 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.